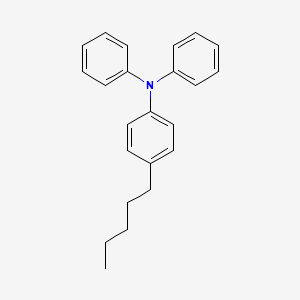
4-Pentyl-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyl-N,N-diphenylaniline: is an organic compound with the molecular formula C23H25N . It belongs to the class of triarylamines, which are known for their applications in various fields such as organic electronics and materials science . This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of diphenylaniline, which influences its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-N,N-diphenylaniline typically involves the reaction of diphenylamine with a pentyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and pentyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentyl-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in various biochemical assays.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 4-Pentyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and catalysis .
Vergleich Mit ähnlichen Verbindungen
4-Methoxytriphenylamine: Similar in structure but with a methoxy group instead of a pentyl group.
4-Butyl-N,N-diphenylaniline: Contains a butyl group instead of a pentyl group.
4-Ethynyl-N,N-diphenylaniline: Features an ethynyl group, leading to different reactivity and applications .
Uniqueness: 4-Pentyl-N,N-diphenylaniline is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
154924-89-7 |
|---|---|
Molekularformel |
C23H25N |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
4-pentyl-N,N-diphenylaniline |
InChI |
InChI=1S/C23H25N/c1-2-3-6-11-20-16-18-23(19-17-20)24(21-12-7-4-8-13-21)22-14-9-5-10-15-22/h4-5,7-10,12-19H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
ULKBHIYDOCSBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)

![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)



